molecular formula C24H19ClN2O2 B15037667 3-chloro-4-(dibenzylamino)-1-phenyl-1H-pyrrole-2,5-dione

3-chloro-4-(dibenzylamino)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B15037667
M. Wt: 402.9 g/mol
InChI Key: AATBFOVGJVISBM-UHFFFAOYSA-N
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Description

3-Chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with the molecular formula C26H23ClN2O2 . This compound is known for its unique structural features, which include a pyrrole ring substituted with a chlorine atom, a dibenzylamino group, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-aminophenylacetic acid with dibenzylamine under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(dibenzylamino)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

3-chloro-4-(dibenzylamino)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C24H19ClN2O2/c25-21-22(24(29)27(23(21)28)20-14-8-3-9-15-20)26(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2

InChI Key

AATBFOVGJVISBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C(=O)N(C3=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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